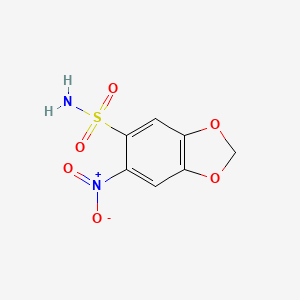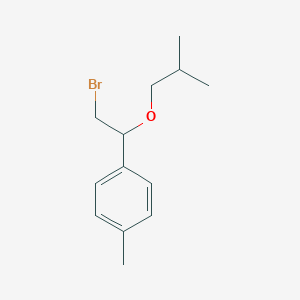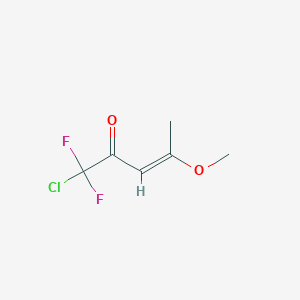
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a versatile chemical compound with a complex structure. It is used in various scientific studies and has significant applications in medical and biochemical research. This compound is known for its unique stability-reactivity balance, making it valuable in different fields .
Preparation Methods
The preparation of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride involves synthetic routes that typically start from sulfonates or sulfonic acids. A one-pot synthesis method has been developed, which features mild reaction conditions using readily available and easy-to-operate reagents . This method allows for the efficient production of sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library .
Chemical Reactions Analysis
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its unique structure, which allows it to participate in selective covalent interactions with context-specific amino acids or proteins . Common reagents used in these reactions include aqueous solutions of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), often in the presence of phase transfer catalysts . Major products formed from these reactions include sulfonyl fluoride derivatives, which are valuable in various applications .
Scientific Research Applications
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a covalent probe for targeting active-site amino acid residues, enabling efficient enzyme inhibition . In medicine, it is utilized in the development of protease inhibitors and diagnostic biomarkers . Additionally, the compound has industrial applications, particularly in the production of functional molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl fluoride group reacts with active-site amino acids, leading to enzyme inactivation . This selective covalent interaction is crucial for its effectiveness as a protease inhibitor and in other biochemical applications .
Comparison with Similar Compounds
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is unique compared to other similar compounds due to its specific stability-reactivity balance and selective covalent interaction properties . Similar compounds include other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar applications but differ in their reactivity and selectivity profiles .
Properties
Molecular Formula |
C4H11ClFNO2S |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-(methylamino)propane-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-4(3-6-2)9(5,7)8;/h4,6H,3H2,1-2H3;1H |
InChI Key |
YOAANUQVOHWQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)


![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)



![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)



